molecular formula C10H9Br2N3O B6344592 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole CAS No. 1240567-82-1

3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole

Cat. No.: B6344592
CAS No.: 1240567-82-1
M. Wt: 347.01 g/mol
InChI Key: OBQJQFLNLACLLP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for the development of new drugs.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Phenoxyethyl Group: This step involves the reaction of the brominated triazole with 2-phenoxyethyl halides under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could potentially target the bromine atoms or the triazole ring, resulting in debromination or ring reduction.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted triazoles.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the phenoxyethyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.

    3,5-Dibromo-1H-1,2,4-triazole: A simpler analog without the phenoxyethyl group, used in various chemical reactions.

    1-(2-Phenoxyethyl)-1H-1,2,4-triazole:

Uniqueness

3,5-Dibromo-1-(2-phenoxyethyl)-1H-1,2,4-triazole is unique due to the combination of bromine atoms and the phenoxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,5-dibromo-1-(2-phenoxyethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2N3O/c11-9-13-10(12)15(14-9)6-7-16-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQJQFLNLACLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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